Metoclopramide hydrochloride
Overview
Description
Metoclopramide hydrochloride is a derivative of para-aminobenzoic acid and is widely recognized for its antiemetic and gastroprokinetic properties . It is commonly used to treat nausea and vomiting associated with various conditions such as gastroesophageal reflux disease, diabetic gastroparesis, and chemotherapy . This compound is available in multiple forms, including oral tablets, solutions, and injections .
Mechanism of Action
Target of Action
Metoclopramide hydrochloride primarily targets dopamine D2 receptors and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain . It also has an agonistic effect on serotonin 5-HT4 receptors .
Mode of Action
This compound acts as an antagonist at dopamine D2 and serotonin 5-HT3 receptors, inhibiting their activity . This action prevents nausea and vomiting triggered by most stimuli . At higher doses, its antagonistic activity at 5-HT3 receptors may also contribute to its antiemetic effect .
Biochemical Pathways
The drug’s primary mechanism involves the inhibition of dopamine and serotonin receptors in the brain, which leads to its antiemetic effects . It also enhances the response to acetylcholine of tissue in the upper GI tract, causing enhanced motility and accelerated gastric emptying without stimulating gastric, biliary, or pancreatic secretions .
Pharmacokinetics
This compound is rapidly and well absorbed from the gastrointestinal tract, undergoing variable first-pass metabolism . The elimination half-life of metoclopramide is dose-dependent, with a mean of 4.5 hours . It is primarily excreted in the urine, with about 85% of the administered dose being eliminated this way .
Result of Action
The primary result of this compound’s action is the stimulation of motility in the upper gastrointestinal tract . This leads to an increase in the rate of gastric emptying and a decrease in the incidence of gastroesophageal reflux . It also has potent anti-nausea and anti-emetic effects, making it useful in the treatment of conditions such as diabetic gastroparesis and gastroesophageal reflux disease (GERD), and in the prevention of nausea or vomiting associated with chemotherapy or certain surgical or diagnostic procedures .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the rate of gastric emptying stimulated by the drug . Additionally, the drug’s effectiveness can be impacted by the individual’s metabolic rate, which can be influenced by factors such as age, overall health status, and the presence of other medical conditions .
Biochemical Analysis
Biochemical Properties
Metoclopramide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of metoclopramide hydrochloride involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with N,N-diethyl-2-chloroethylamine under specific conditions . The reaction typically requires a solvent such as acetonitrile or tetrahydrofuran and is carried out at elevated temperatures to ensure complete reaction .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving metoclopramide in tartaric acid solution, followed by the addition of sodium pyrosulfite and sodium acetate buffer to adjust the pH . The solution is then filtered and subjected to further purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Metoclopramide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions, particularly involving the amino and methoxy groups, can yield a variety of derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions
Major Products Formed: The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted benzamides .
Scientific Research Applications
Metoclopramide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development of spectrophotometric and chromatographic methods
Medicine: this compound is extensively researched for its therapeutic effects in treating nausea, vomiting, and gastroparesis
Industry: It is employed in the formulation of various pharmaceutical products, including tablets, syrups, and injections
Comparison with Similar Compounds
Domperidone: Another dopamine antagonist used to treat nausea and vomiting.
Cisapride: A gastroprokinetic agent that enhances gastrointestinal motility.
Ondansetron: A serotonin receptor antagonist used primarily as an antiemetic .
Uniqueness: Metoclopramide hydrochloride is unique in its dual action as both a dopamine antagonist and a prokinetic agent. Unlike domperidone, it crosses the blood-brain barrier, which can lead to central nervous system side effects . Compared to cisapride, this compound has a broader range of applications, including its use in treating gastroparesis and facilitating small bowel intubation .
Properties
IUPAC Name |
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O2.ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;/h8-9H,4-7,16H2,1-3H3,(H,17,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFUNJWWXKCWNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
364-62-5 (Parent) | |
Record name | Metoclopramide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007232215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10964306 | |
Record name | Metoclopramide monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855988 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2576-84-3, 7232-21-5, 54143-57-6 | |
Record name | Metoclopramide dihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2576-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metoclopramide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7232-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metoclopramide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007232215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metoclopramide hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757117 | |
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Record name | Metoclopramide hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354467 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Metoclopramide monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METOCLOPRAMIDE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B1QZY5SWZ | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Metoclopramide hydrochloride is a dopamine receptor antagonist that also exhibits some prokinetic effects attributed to its 5-HT4 receptor agonism. [] While its precise mechanism in treating conditions like gastroparesis is not fully elucidated, it is believed to enhance gastric emptying by increasing antral contractions and relaxing the pyloric sphincter. []
A: Yes, this compound also interacts with 5-HT4 receptors, which contributes to its prokinetic effects. [] It's important to note that its affinity for these receptors is weaker compared to its dopamine receptor antagonism. []
A: The molecular formula of this compound is C14H22ClN3O2·HCl, and its molecular weight is 354.29 g/mol. []
A: Yes, several spectroscopic techniques have been employed to characterize this compound. These include Fourier Transform Infrared (FTIR) spectroscopy [, ] and Nuclear Magnetic Resonance (NMR) spectroscopy. [] FTIR is particularly useful in identifying functional groups and assessing drug-excipient compatibility. [, ]
A: Milling of anhydrous this compound can increase its reactivity towards the Maillard reaction, particularly when combined with lactose. This is attributed to increased surface area, formation of amorphous content, and the creation of defects during the milling process. []
A: Increasing the compression pressure during tablet manufacturing can lead to a higher rate of Maillard reaction between this compound and lactose. This is attributed to increased contact between the reactants and higher water retention within the tablets. []
A: Yes, solid dispersion techniques utilizing carriers like HPβCD, PVP K30, and PLX-188 have been shown to significantly improve the aqueous solubility of this compound. []
A: this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1-2 hours. []
A: Yes, food can delay the absorption of this compound, although the overall extent of absorption remains largely unaffected. []
A: The absolute bioavailability of orally administered this compound tablets is around 80.9%. [] Nasal administration of a mucoadhesive spray containing 5% this compound showed an absolute bioavailability of 59%. [] Although lower than oral, this still represents a viable alternative route, especially in situations where oral administration is difficult. []
A: A study involving 20 horses diagnosed with chronic gastric dilatation showed that long-term treatment with this compound, coupled with adapted feeding management, led to complete clinical improvement in 15 horses and partial improvement in four horses. [] The study suggests this compound as a potential long-term treatment option for this condition in horses. []
ANone: Several analytical methods have been developed and validated for the quantification of this compound. These include:
- High-Performance Liquid Chromatography (HPLC): [, , , ] Offers high sensitivity and selectivity for determining drug content in pharmaceutical formulations.
- UV Spectrophotometry: [, , , , , ] This technique relies on the drug's ability to absorb UV light, enabling quantification in pure form and formulations.
- Turbidimetry: [] Measures the turbidity produced by precipitating this compound with a specific reagent, allowing for indirect quantification.
A: this compound is considered a highly water-soluble drug. [] Studies comparing its release from pellets coated with HPMC (water-soluble polymer) or Surelease (water-insoluble polymer) showed faster release from HPMC-coated pellets, highlighting the impact of solubility on drug release. []
A: Yes, the type of polymer significantly influences the release profile of this compound. Studies comparing HPMC and Surelease coatings demonstrated slower and more controlled release from Surelease-coated pellets, indicating its suitability for sustained drug delivery. [, ]
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